molecular formula C9H13BrClNO B1383532 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1955523-32-6

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1383532
CAS No.: 1955523-32-6
M. Wt: 266.56 g/mol
InChI Key: XSPJNVXQPPZCEM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzene ring substituted with a bromine atom at position 2 and a methoxy group at position 4, with an ethanamine side chain at position 1. The hydrochloride salt enhances its stability and solubility. CAS No.: 1955523-32-6 Molecular Formula: C₉H₁₁BrNO·HCl Molecular Weight: 278.56 g/mol (calculated from formula). Purity: 95% (as per commercial availability) .

This compound is a brominated arylalkylamine derivative, structurally analogous to bioactive phenethylamines.

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJNVXQPPZCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methoxyphenylacetic acid, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences vs. Target Compound References
1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride (Target) Br (2), OMe (4) C₉H₁₁BrNO·HCl 278.56 1955523-32-6 Reference compound
2-(4-Bromophenyl)ethan-1-amine hydrochloride Br (4) C₈H₁₀BrN·HCl 236.54 39260-89-4 No methoxy group; bromine at para position
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine Br (4), OMe (2) C₉H₁₂BrNO 244.10 138228-13-4 Bromine and methoxy positions swapped
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride Br (4), OMe (2,5) C₁₀H₁₄BrNO₂·HCl 312.60 Not specified Additional methoxy group at position 5
1-(3-Bromophenyl)ethanamine hydrochloride Br (3) C₈H₁₀BrN·HCl 236.54 90151-46-5 Bromine at meta position; no methoxy group
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride Br (6, pyridine ring) C₇H₈BrN₂·HCl 251.52 1415257-60-1 Pyridine core instead of benzene
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride Cl (4), F (2) C₈H₈ClFN·HCl 222.07 Not specified Halogen substitution (Cl, F) vs. Br

Key Structural and Functional Differences

a) Halogen and Substituent Positioning
  • Bromine Position : Moving bromine from position 2 (target compound) to 4 (e.g., 2-(4-Bromophenyl)ethan-1-amine hydrochloride) reduces steric hindrance but alters electronic effects on the aromatic ring .
  • Methoxy Group : The 4-methoxy group in the target compound enhances electron-donating effects compared to 2-methoxy in 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, influencing solubility and receptor interactions .
b) Aromatic Core Variations
  • Pyridine vs.
c) Halogen Type
  • Bromine vs.

Implications for Research and Development

  • Drug Design : The 2-bromo-4-methoxy substitution in the target compound may optimize binding to serotonin or dopamine receptors, as seen in related phenethylamines .
  • Synthetic Challenges : Introducing bromine and methoxy groups in specific positions requires regioselective synthesis, such as using directed ortho-metalation or protecting group strategies .
  • Physicochemical Properties : The hydrochloride salt form improves aqueous solubility, critical for in vivo studies, while bulkier halogens (e.g., Br) may enhance blood-brain barrier penetration compared to Cl or F .

Biological Activity

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group on the phenyl ring. This compound is categorized as a chiral amine and has been studied for its potential biological activities, particularly in relation to neuropharmacology and therapeutic applications.

The molecular formula of this compound is C₉H₁₃BrClNO, with a molecular weight of approximately 266.56 g/mol. Its structure is significant for its interactions with biological systems, particularly within neurotransmitter pathways.

Neurotransmitter Interaction

Research indicates that this compound exhibits notable effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating various neuropsychiatric disorders. The compound may act by modulating receptor activity or inhibiting reuptake mechanisms, contributing to its pharmacological profile.

Pharmacological Studies

Several studies have focused on the pharmacological properties of this compound:

  • Serotonergic Activity : It has been shown to influence serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Dopaminergic Effects : The compound may also affect dopamine pathways, implicating its role in conditions such as depression and schizophrenia.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesBiological Activity
3-Bromo-2-methoxyphenyl ethanamineBromine at position 3, methoxy groupAntidepressant properties
4-Methylphenyl ethanamineMethyl substitution on phenyl ringStimulant effects
2-(4-Bromo-phenyl)ethanamineBromine at para positionPotential neuroprotective effects
3-Chloro-2-methoxyphenyl ethanamineChlorine instead of bromineVarying receptor affinities

This comparison highlights the unique substitution pattern of this compound, which may confer specific biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound interacts with serotonin receptors, leading to increased serotonin levels in synaptic clefts, which could alleviate symptoms of depression.
  • Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.
  • Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, researchers are exploring its potential as a treatment for mood disorders and other psychiatric conditions. Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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